molecular formula C16H14N4OS2 B2701267 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 1797869-90-9

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2701267
CAS No.: 1797869-90-9
M. Wt: 342.44
InChI Key: WHDOFXPOWAWZHU-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a heterocyclic hybrid molecule comprising two pharmacologically significant moieties:

  • 1,3-Benzothiazole: A bicyclic aromatic system known for its broad bioactivity, including antitumor, antiviral, and antimicrobial properties .
  • Pyrido[4,3-d]pyrimidine: A fused bicyclic scaffold resembling purine bases, often utilized in kinase inhibitors and nucleotide analogs .

The molecule features a sulfanyl (-S-) bridge connecting the benzothiazole to an ethanone group, which is further linked to the pyrido-pyrimidine core.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c21-15(20-6-5-12-11(8-20)7-17-10-18-12)9-22-16-19-13-3-1-2-4-14(13)23-16/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDOFXPOWAWZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole moiety, followed by the formation of the dihydropyrido[4,3-d]pyrimidine ring system. The final step involves the coupling of these two moieties through a thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial properties. Studies have shown that compounds incorporating the benzothiazole moiety can inhibit the growth of various bacterial and fungal strains. For instance, modifications to the benzothiazole structure have led to the synthesis of new derivatives that demonstrate enhanced antimicrobial efficacy against resistant pathogens .

Anticancer Properties
The pyrido[4,3-d]pyrimidine component of the compound suggests potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have revealed that certain derivatives can effectively target specific cancer cell lines, making them promising candidates for further development in cancer therapeutics .

Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes linked to disease processes. For example, some studies have focused on its role as an inhibitor of protein kinases, which are critical in regulating cellular functions and are often implicated in cancer progression. The inhibition of such enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Materials Science Applications

Fluorescent Probes
Due to their unique electronic properties, compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one are being investigated as fluorescent probes in biological imaging. Their ability to fluoresce under specific conditions allows for real-time monitoring of biological processes at the cellular level .

Nanotechnology
In nanotechnology applications, such compounds are being studied for their potential use in the development of nanocarriers for drug delivery systems. The incorporation of such compounds into nanoparticle formulations could enhance drug solubility and bioavailability while providing targeted delivery mechanisms .

Biochemical Applications

Biochemical Assays
The compound's unique structure allows it to be utilized in various biochemical assays aimed at understanding enzyme kinetics and protein interactions. Its ability to bind selectively to specific biomolecules makes it a valuable tool in biochemical research .

Research on Reactive Oxygen Species (ROS)
Recent studies have highlighted the role of benzothiazole derivatives in modulating oxidative stress within cells. By influencing ROS levels, these compounds can potentially protect against oxidative damage associated with various diseases .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus using modified benzothiazole derivatives.
Study 2Anticancer PropertiesIdentified potent cytotoxic effects against breast cancer cell lines (MCF-7).
Study 3Enzyme InhibitionShowed effective inhibition of protein kinase B (AKT), reducing cell survival rates in cancer models.
Study 4Fluorescent ProbesDeveloped a new fluorescent probe based on the compound for live-cell imaging applications.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Structural Analog 1: 2-({6-Benzyl-4-Oxo-Pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-Dichlorophenyl)acetamide Hydrochloride

  • Structure : Shares the pyrido[4,3-d]pyrimidine core and sulfanyl linkage but substitutes benzothiazole with a 2,4-dichlorophenylacetamide group.
  • Synthesis : Prepared via coupling reactions between pyrido-pyrimidine intermediates and sulfanyl-acetamide derivatives .
  • Activity : Likely targets kinase enzymes due to the pyrido-pyrimidine scaffold; the dichlorophenyl group may enhance lipophilicity and membrane permeability.

Structural Analog 2: Example 24 (3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid)

  • Structure : Combines benzothiazole with pyrido[2,3-c]pyridazine and adamantane groups.

Structural Analog 3: Preparation 46 (N-(But-3-yn-1-yl)-N-{2-[2-(Indan-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]-2-oxoethyl}acetamide)

  • Structure: Features a pyrido[4,3-d]pyrimidine core with an indan-2-ylamino group and acetamide side chain.
  • Synthesis : Involves amidation and cyclization steps under acidic conditions .
  • Activity: Likely optimized for selective kinase inhibition due to the indan-2-ylamino group’s steric and electronic effects.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Potential Activity Synthesis Method Reference ID
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one Pyrido[4,3-d]pyrimidine + Benzothiazole Sulfanyl bridge, ethanone linker Kinase inhibition, antitumor Multi-step coupling/cyclization
2-({6-Benzyl-4-Oxo-Pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride Pyrido[4,3-d]pyrimidine Dichlorophenylacetamide Kinase inhibition Sulfanyl-acetamide coupling
Example 24 (Benzothiazole-pyrido[2,3-c]pyridazine hybrid) Pyrido[2,3-c]pyridazine Adamantane, carboxylic acid Antitumor, kinase inhibition Multi-step organic synthesis
Preparation 46 (Indan-2-ylamino-pyrido[4,3-d]pyrimidine) Pyrido[4,3-d]pyrimidine Indan-2-ylamino, but-3-ynyl acetamide Selective kinase inhibition Amidation/cyclization

Key Research Findings and Differentiation

Benzothiazole Advantage : The benzothiazole moiety in the target compound may enhance DNA-binding or protein-targeting capabilities compared to purely alkyl/aryl substituents in analogs 1 and 3 .

Pyrido-Pyrimidine Core : Unlike pyrido[2,3-c]pyridazine (Analog 2), the pyrido[4,3-d]pyrimidine core in the target compound offers a closer mimicry of purine bases, improving ATP-competitive inhibition in kinases .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a member of the benzothiazole and pyridopyrimidine families, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H17N3OS3
  • Molecular Weight: 375.53 g/mol
  • CAS Number: 573950-96-6

Biological Activity Overview

Research indicates that derivatives of benzothiazole and pyridopyrimidine exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific compound has shown promise in various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds containing benzothiazole moieties. For instance:

  • A study indicated that derivatives with a benzothiazole core displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cytotoxicity Tests: The compound exhibited selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The effective concentration (EC50) values were found to be in the range of 28 to 290 ng/mL for different derivatives .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines. Research has shown that certain benzothiazole derivatives can modulate inflammatory pathways effectively:

  • Compounds similar to the one discussed have been reported to reduce levels of TNF-alpha and IL-6 in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfanyl group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation: The presence of the pyridopyrimidine structure allows for interaction with various receptors involved in cell signaling pathways.
  • DNA Interaction: Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of benzothiazole and tested their antibacterial activity against common pathogens. The results indicated that compounds with a similar structure to this compound had MIC values significantly lower than standard antibiotics like streptomycin .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that it induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 phase populations indicative of cell death .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialMIC: 50–200 μg/mL against various bacteria
AnticancerEC50: 28–290 ng/mL against tumorigenic cell lines
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

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